molecular formula C11H13N5O3 B12759960 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- CAS No. 127945-78-2

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)-

Cat. No.: B12759960
CAS No.: 127945-78-2
M. Wt: 263.25 g/mol
InChI Key: PTCOREUWJYMEKE-ZETCQYMHSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- typically involves multiple steps, including the formation of the pyrrolo-pyrimidine core and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- can be compared with other similar compounds, such as:

  • 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-6-(methylthio)-4-oxo-, (S)-
  • 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, ®- These compounds share a similar core structure but differ in their functional groups or stereochemistry, which can lead to differences in their chemical and biological properties.

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-7-(2,4-dihydroxybutyl)-4,7-dihydro-4-oxo-, (S)- is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound belongs to the class of pyrrolopyrimidines characterized by a bicyclic structure combining pyrrole and pyrimidine rings. Its molecular formula is C₁₃H₁₄N₄O₃, with a molecular weight of approximately 258.28 g/mol. The presence of functional groups such as amino and hydroxyl contributes to its chemical reactivity and biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through interactions with specific molecular targets.

  • Mechanism of Action : The compound likely interacts with critical enzymes or receptors involved in cell growth and division. For instance, studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. In particular, it has been reported to inhibit CDK2/Cyclin A1 with an IC50 value in the low micromolar range, leading to cell cycle arrest in the S phase in MCF-7 breast cancer cells .
Cell Line IC50 (µM) Effect
MCF-70.057Antiproliferative
HCT1160.081Antiproliferative
HepG20.119Antiproliferative

2. Antiviral Activity

In addition to anticancer effects, this compound has shown potential antiviral activity . It has been evaluated for its ability to inhibit viral replication in vitro, although specific viral targets and mechanisms remain to be fully elucidated .

3. Other Biological Activities

The compound also exhibits various other biological activities:

  • Anti-inflammatory : It may modulate inflammatory pathways.
  • Antimicrobial : Preliminary studies suggest efficacy against certain bacterial strains.
  • Antidiabetic : Some derivatives have shown promise in managing blood glucose levels .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study evaluated the compound against multiple cancer cell lines (MCF-7, HCT116) and found that it significantly inhibited cell growth at low concentrations compared to standard treatments like sorafenib .
  • Molecular Docking Studies : In silico studies have provided insights into the binding affinities of the compound with various kinases involved in cancer progression. These studies revealed favorable docking scores indicating strong interactions with CDK2 and EGFR .
  • Clinical Trials : While no specific clinical trials for this exact compound are reported yet, related pyrrolopyrimidine derivatives have progressed into phase I/II trials for various conditions due to their promising preclinical results .

Properties

CAS No.

127945-78-2

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

2-amino-7-[(2S)-2,4-dihydroxybutyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O3/c12-3-6-4-16(5-7(18)1-2-17)9-8(6)10(19)15-11(13)14-9/h4,7,17-18H,1-2,5H2,(H3,13,14,15,19)/t7-/m0/s1

InChI Key

PTCOREUWJYMEKE-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C2=C(N1C[C@H](CCO)O)N=C(NC2=O)N)C#N

Canonical SMILES

C1=C(C2=C(N1CC(CCO)O)N=C(NC2=O)N)C#N

Origin of Product

United States

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